(4aR,7aS)-1-(methylsulfonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide
Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
- One study reports on the synthesis and antimicrobial activity of new heterocycles based on this compound, demonstrating its potential in developing antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Monoamine Oxidase Inhibitory Activity
- Another research highlights the synthesis of derivatives involving the compound and their biological evaluation as inhibitors of monoamine oxidase, which is significant for developing treatments for neurological disorders (Ahmad et al., 2019).
Catalyst in Organic Synthesis
- The compound's derivatives have been used as catalysts in the synthesis of various organic compounds, indicating its utility in facilitating chemical reactions (Khazaei et al., 2015).
Applications in Organic Synthesis
- Research on the applications of methylsulfonylsulfene, a related compound, in organic synthesis, demonstrates its versatility in creating diverse organic structures (Beagley et al., 1992).
Drug Efficacy Determinations
- A study on the synthesis of novel pyrazoles, which includes derivatives of this compound, discusses their potential in drug efficacy determinations, highlighting their relevance in medicinal chemistry (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Properties
IUPAC Name |
(4aS,7aR)-4-methylsulfonyl-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4S2/c1-14(10,11)9-3-2-8-6-4-15(12,13)5-7(6)9/h6-8H,2-5H2,1H3/t6-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPLMYIDTMEFOR-NKWVEPMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCNC2C1CS(=O)(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1CCN[C@@H]2[C@H]1CS(=O)(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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